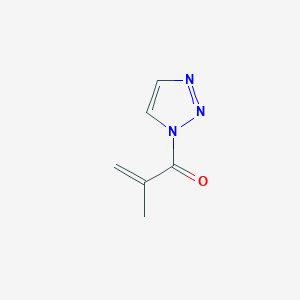
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- is a derivative of 1,2,3-triazole, a five-membered ring compound containing two carbon atoms and three nitrogen atoms. This compound is known for its stability and versatility, making it a valuable building block in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole derivatives can be synthesized through several methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes. This reaction can be catalyzed by copper or ruthenium to yield 1,4- or 1,5-disubstituted triazoles, respectively . Another method involves the oxidative coupling of glyoxal, hydrazine, and sodium nitrite .
Industrial Production Methods: Industrial production often employs continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for high yields and functional group tolerance, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various hydrogenated products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- involves its ability to interact with various molecular targets and pathways. It can act as a proton conductor in polymer electrolyte membranes, promoting intermolecular proton-transfer mechanisms . Additionally, it can modulate receptors such as the PXR receptor, providing insights into receptor-specific drug design .
Comparaison Avec Des Composés Similaires
Uniqueness: 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- is unique due to its stability, versatility, and ability to undergo a wide range of chemical reactions. Its applications in medicinal chemistry and industrial processes highlight its importance compared to other similar compounds .
Propriétés
Numéro CAS |
59734-10-0 |
|---|---|
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
2-methyl-1-(triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C6H7N3O/c1-5(2)6(10)9-4-3-7-8-9/h3-4H,1H2,2H3 |
Clé InChI |
FQOAGBFETJSKSC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N1C=CN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



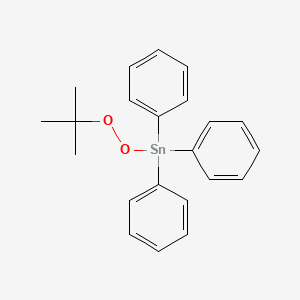

![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
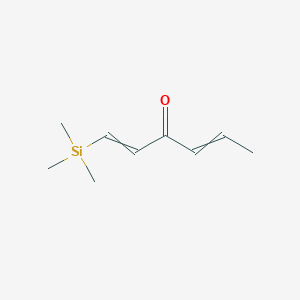
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
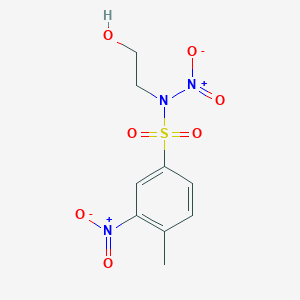
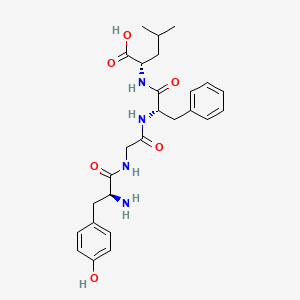
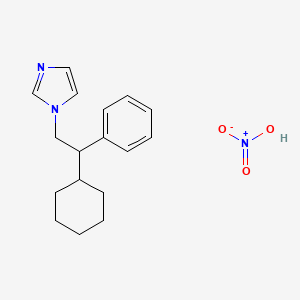

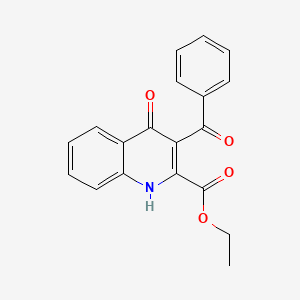
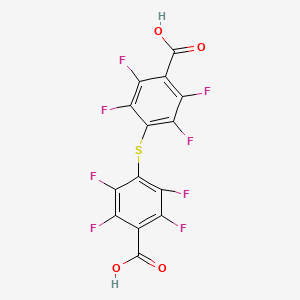
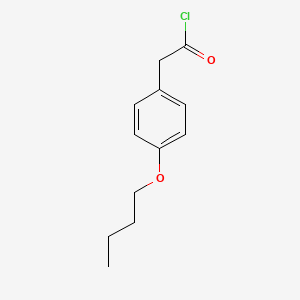
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
